molecular formula C7H5NO4-2 B1257096 2,3-Dihydrodipicolinate(2-)

2,3-Dihydrodipicolinate(2-)

Cat. No.: B1257096
M. Wt: 167.12 g/mol
InChI Key: UWOCFOFVIBZJGH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrodipicolinate(2-) is a key biochemical intermediate in the diaminopimelate pathway, which is essential for the biosynthesis of L-lysine in bacteria and plants . This compound is the confirmed product of the dihydrodipicolinate synthase (DHDPS) enzyme reaction from Escherichia coli , a finding established through NMR and GC-MS analyses . As the substrate for the next enzyme in the pathway, dihydrodipicolinate reductase (DHDPR), it is crucial for studies aimed at understanding the kinetics and regulation of this vital metabolic pathway . Given that the DHDPS enzyme is a recognized target for the development of novel antibacterial agents and herbicides, 2,3-Dihydrodipicolinate(2-) serves as an invaluable standard and tool for enzymatic assays, inhibitor screening, and mechanistic studies . Its defined role makes it particularly useful for researchers investigating allosteric inhibition and for high-throughput screening campaigns designed to discover new bioactive compounds that disrupt bacterial lysine synthesis . This product is supplied for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NO4-2

Molecular Weight

167.12 g/mol

IUPAC Name

2,3-dihydropyridine-2,6-dicarboxylate

InChI

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/p-2

InChI Key

UWOCFOFVIBZJGH-UHFFFAOYSA-L

Canonical SMILES

C1C=CC(=NC1C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Biosynthesis of 2,3 Dihydrodipicolinate 2

Distribution Across Biological Domains (Bacteria, Plants, Archaea, Select Fungi)

The DAP pathway is widespread throughout the biological world, though it is notably absent in animals, making it a target for antimicrobial and herbicide development. researchgate.netebi.ac.uk It is the predominant lysine (B10760008) biosynthesis pathway in most bacteria, plants, and archaea. nih.govfrontiersin.orgresearchgate.netfrontiersin.org While most fungi utilize the alternative α-aminoadipate pathway for lysine synthesis, some fungal species have been found to possess the DAP pathway. nih.govfrontiersin.orgresearchgate.net

Distribution Across Biological Domains (Bacteria, Plants, Archaea, Select Fungi)

Position of 2,3-Dihydrodipicolinate(2-) within the Lysine Biosynthesis Cascade

The synthesis of 2,3-Dihydrodipicolinate(2-) is the initial and rate-limiting step of the DAP pathway. researchgate.netpublish.csiro.au The enzyme dihydrodipicolinate synthase (DHDPS) catalyzes the condensation of two precursor molecules to form this cyclic compound. morf-db.orgasm.org Following its formation, 2,3-Dihydrodipicolinate(2-) is subsequently reduced by the enzyme dihydrodipicolinate reductase (DHDPR) to yield 2,3,4,5-tetrahydrodipicolinate. ebi.ac.ukasm.orgexpasy.org This reduction is the second committed step in the pathway, leading to a series of further reactions that ultimately produce L-lysine. frontiersin.orgasm.org

Dihydrodipicolinate Synthase Dhdps : Catalytic Mechanisms and Structural Biology

Enzymatic Reaction Mechanism of DHDPS

The catalytic mechanism of DHDPS is a well-studied, multi-step process involving the formation of covalent intermediates and precise stereochemical control. ebi.ac.ukqmul.ac.uk

The reaction sequence is initiated by the binding of the first substrate, pyruvate (B1213749), to the enzyme's active site. nih.govacs.org The catalytic mechanism proceeds through the formation of a Schiff base. This involves a nucleophilic attack from the ε-amino group of a highly conserved lysine (B10760008) residue (Lys161 in Escherichia coli) on the C2 keto carbon of pyruvate. ebi.ac.ukresearchgate.net This initial attack forms a tetrahedral intermediate. ebi.ac.uk

The formation of the Schiff base is facilitated by other active site residues. For instance, a tyrosine residue (Tyr133 in E. coli) is positioned to hydrogen bond with the keto oxygen of pyruvate, which activates the group for nucleophilic attack and aids in the dehydration of the tetrahedral intermediate. ebi.ac.ukresearchgate.net Additionally, the main chain carbonyl of another residue (Ile203 in E. coli) is thought to polarize the pyruvate substrate, increasing its electrophilicity and making it more susceptible to the attack by Lys161. ebi.ac.uk Following the initial nucleophilic addition, a water molecule is eliminated, resulting in the formation of the covalent Schiff base intermediate. ebi.ac.uk

Once the pyruvate-enzyme Schiff base is formed, a proton is abstracted from the methyl group of pyruvate to create a more nucleophilic enamine tautomer. ebi.ac.uknih.gov This enamine is the key reactive species that attacks the second substrate. nih.gov

The second substrate, L-aspartate-β-semialdehyde (ASA), then binds to the active site. researchgate.net The enamine intermediate performs a nucleophilic attack on the aldehyde carbon of ASA, forming a new carbon-carbon bond and linking the two substrates. researchgate.net This step is followed by a cyclization reaction. A proton is transferred by an active site residue (like Tyr133) to the amino group of the ASA moiety, which then attacks the Schiff base carbon. researchgate.net This intramolecular attack, a form of transimination, leads to the closure of the six-membered ring and the displacement of the active site lysine. qmul.ac.ukresearchgate.net This final step releases the product from the enzyme, regenerating the free enzyme for the next catalytic cycle. researchgate.net

Key Amino Acid Residues in E. coli DHDPS Catalysis
ResidueRole in CatalysisReference
Lys161Acts as a nucleophile, forming a covalent Schiff base with pyruvate. ebi.ac.ukresearchgate.net
Tyr133Activates pyruvate for nucleophilic attack and participates in proton transfer during cyclization. Part of a proposed catalytic triad (B1167595). ebi.ac.ukresearchgate.netcanterbury.ac.nz
Ile203The backbone carbonyl polarizes the pyruvate substrate, increasing its electrophilicity. ebi.ac.ukresearchgate.net
Thr44Part of a proposed catalytic triad (with Tyr133 and Tyr107) that forms a proton-relay system. researchgate.netcanterbury.ac.nzresearchgate.net
Tyr107Part of the proposed catalytic triad involved in the proton-relay network. researchgate.netcanterbury.ac.nz

There has been significant scientific debate regarding the precise identity of the immediate product released from the DHDPS enzyme. Initially, the product was believed to be (S)-2,3-dihydrodipicolinate (DHDP), which would be formed by the condensation and subsequent dehydration of the substrates. qmul.ac.ukgenome.jp This led to the enzyme's common name, dihydrodipicolinate synthase. qmul.ac.uk

However, subsequent and more detailed investigations using X-ray crystallography and NMR spectroscopy on the E. coli enzyme provided strong evidence that the actual enzymatic product is (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). nih.govqmul.ac.ukuniprot.org These studies showed that the dehydration step to form DHDP does not occur on the DHDPS enzyme itself. uniprot.org Instead, HTPA is released and the subsequent dehydration to DHDP is either a spontaneous process or is catalyzed by the next enzyme in the pathway, dihydrodipicolinate reductase (DapB). uniprot.orgnih.gov This discovery led to a reclassification of the enzyme by the IUBMB to EC 4.3.3.7, with the systematic name L-aspartate-4-semialdehyde hydro-lyase [adding pyruvate and cyclizing; (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate-forming]. qmul.ac.ukgenome.jp Despite this reclassification, the name dihydrodipicolinate synthase and the acronym DHDPS remain widely used in the literature. qmul.ac.uk

The DHDPS-catalyzed reaction is highly stereospecific. The enzyme specifically utilizes the L-isomer of aspartate-β-semialdehyde as its substrate. The condensation reaction results in the formation of a product with two chiral centers. The direct product has been identified as (2S,4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), highlighting the precise control the enzyme exerts over the stereochemical outcome of the reaction. qmul.ac.ukresearchgate.netresearchgate.net This stereochemical purity is essential for the subsequent steps in the lysine biosynthetic pathway.

Identification of the Direct Enzymatic Product: 2,3-Dihydrodipicolinate vs. 4-Hydroxy-2,3,4,5-Tetrahydrodipicolinate

Enzyme Kinetics and Reaction Dynamics of DHDPS

Kinetic studies have been fundamental in elucidating the reaction sequence and regulatory features of DHDPS.

The kinetic mechanism of DHDPS has been extensively studied and is best described as a Ping-Pong Bi-Bi mechanism. canterbury.ac.nzwikipedia.org This type of mechanism is characterized by the binding of the first substrate and the release of a product before the second substrate binds. gouni.edu.ng In the case of DHDPS, pyruvate binds first to the free enzyme, leading to the formation of the covalent Schiff base and the release of a water molecule. nih.govacs.org This chemically modified form of the enzyme then binds the second substrate, L-aspartate-β-semialdehyde (ASA), catalyzes the condensation and cyclization, and releases the final product, HTPA, to regenerate the free enzyme. nih.govacs.org

Reported Kinetic Parameters for E. coli DHDPS
ParameterValueConditionReference
Km (Pyruvate)0.26 mM- uniprot.org
Km (L-aspartate-4-semialdehyde)0.11 mM- uniprot.org
Vmax0.58 µmol/sec/mg- uniprot.org
kcat124 s-1- uniprot.org
Ki (L-lysine)~0.3 mMpH 8.0 nih.govacs.org
Ki (L-lysine)~5 mMlow pH nih.govacs.org

Impact of pH on Kinetic Mechanism

The kinetic mechanism of Dihydrodipicolinate Synthase, particularly from Escherichia coli, demonstrates a notable dependence on pH. The enzyme's catalytic strategy shifts in response to changes in the protonation state of key residues and intermediates within the active site.

At a higher pH, around 8.0, the enzyme follows a Ping-Pong kinetic mechanism. acs.orgnih.gov This mechanism begins with the binding of the first substrate, pyruvate, to the free enzyme. acs.org This is followed by the formation of a covalent Schiff base intermediate with a crucial lysine residue in the active site and the release of a water molecule. nih.gov Only after this first phase does the second substrate, (S)-aspartate-β-semialdehyde (ASA), bind to the modified enzyme form to initiate the second half-reaction, which involves condensation and cyclization to form the product. acs.org The irreversible step at high pH is believed to be the deprotonation of the methyl group of the pyruvate-Schiff base intermediate to create a stable enamine. acs.orgnih.gov

Conversely, at a lower pH of 5.7, the kinetic landscape changes to a sequential steady-state ordered mechanism. acs.orgnih.gov In this model, both substrates must bind to the enzyme before any products are released, with pyruvate binding prior to ASA. acs.orgnih.gov This shift suggests that at lower pH, the enamine intermediate is not as readily formed or is less stable, making the initial steps of the reaction reversible and dependent on the binding of the second substrate. acs.org This pH-dependent alteration highlights the sensitivity of the catalytic cycle to the protonation states of active site residues and the reaction intermediates they stabilize.

Determination of Substrate Binding Affinities (K_m values)

The affinity of DHDPS for its substrates, pyruvate and (S)-aspartate-β-semialdehyde (ASA), is a critical determinant of its catalytic efficiency. This is quantified by the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of its maximum. These values can vary significantly depending on the species, the enzyme's oligomeric state, and the specific assay conditions.

For instance, DHDPS from Arabidopsis thaliana (At-DHDPS2) exhibits a K_m for pyruvate of 1.0 ± 0.1 mM and a K_m for (S)-ASA of 0.096 ± 0.01 mM. plos.org These values are lower than those reported in earlier studies for other plant DHDPS, a discrepancy that has been attributed to the presence of inhibitors in (S)-ASA preparations generated by ozonolysis. plos.orgnih.gov It has been unequivocally shown that pure (S)-ASA does not inhibit the enzyme. nih.gov

The quaternary structure also plays a significant role in substrate binding. A monomeric mutant of E. coli DHDPS showed an increase in the K_m for both substrates by an order of magnitude, indicating that the native tetrameric assembly is important for creating a high-affinity substrate-binding site. nih.gov Furthermore, site-directed mutagenesis of residues like Arg138 in E. coli DHDPS, which is implicated in ASA binding, resulted in an increased K_m for ASA, confirming its role in substrate recognition. canterbury.ac.nz

Below is an interactive table summarizing the K_m values for DHDPS from different sources.

OrganismEnzyme FormK_m (Pyruvate) (mM)K_m ((S)-ASA) (mM)Source
Arabidopsis thalianaWild-Type1.0 ± 0.10.096 ± 0.01 plos.org
Various PlantsWild-Type1.7 - 120.4 - 1.4 plos.org
Escherichia coliMonomeric MutantIncreased ~10-foldIncreased ~10-fold nih.gov
Bacillus anthracisWild-TypeWeaker affinity than E. coli- researchgate.net
Escherichia coliR138H Mutant-Increased canterbury.ac.nz

Structural Characterization of DHDPS

The function of DHDPS is intrinsically linked to its three-dimensional structure, from the arrangement of individual atoms in the active site to the assembly of multiple protein subunits.

Quaternary Structure and Oligomerization (e.g., Homotetramer Assembly)

Most characterized DHDPS enzymes, including those from E. coli and various plants, are homotetramers, meaning they are composed of four identical monomer subunits. nih.govplos.orgresearchgate.net This assembly is often described as a "dimer of dimers." plos.orgresearchgate.net Each monomer typically consists of a (β/α)8-barrel domain, also known as a TIM-barrel, and a C-terminal helical domain which is crucial for mediating the tetramerization. nih.gov

The interfaces between these subunits are critical for both catalysis and regulation. The most extensive interaction occurs between two monomers to form a "tight dimer," which houses the active sites. plos.orgresearchgate.net Two of these tight dimers then associate via a "loose" interface to form the complete tetramer, creating a large, solvent-filled cavity at the center. researchgate.net

This quaternary structure is not merely a passive scaffold; it is essential for optimal enzyme function. The tetrameric arrangement stabilizes the active site configuration, enhances catalytic efficiency, and increases substrate specificity. plos.orgacs.org Engineered disruption of the tetramer into dimers or monomers results in significantly reduced catalytic activity and decreased thermal stability. nih.govnih.govacs.org Interestingly, some bacteria like methicillin-resistant Staphylococcus aureus (MRSA) possess a naturally dimeric DHDPS that maintains full functionality, which it achieves through an extended tight-dimer interface that provides the necessary stability without forming a tetramer. plos.org

Active Site Architecture and Identification of Catalytic Residues (e.g., Lysine, Tyrosine)

The active site of DHDPS is located at the C-terminal end of the (β/α)8-barrel, strategically positioned at the interface of the tight dimer. plos.orgnih.gov This arrangement means that residues from both adjacent monomers contribute to forming a single functional catalytic center.

A highly conserved lysine residue (Lys161 in E. coli) is central to the catalytic mechanism, acting as a nucleophile to attack the keto group of pyruvate, thereby forming a covalent Schiff base intermediate. nih.govebi.ac.ukresearchgate.net

Surrounding this lysine is a proposed catalytic triad of amino acids essential for proton transfer during the reaction. canterbury.ac.nznih.gov In E. coli DHDPS, this triad consists of Thr44, Tyr133, and Tyr107. plos.org Tyr133 is thought to act as the primary proton donor and acceptor during Schiff base formation and subsequent steps. nih.govebi.ac.uk A remarkable feature of the active site is that Tyr107 is provided by the adjacent monomer, physically interlocking the two subunits and highlighting the necessity of the dimeric arrangement for catalysis. plos.orgnih.gov Other key residues, such as Arg138, are positioned at the entrance of the active site to specifically bind the carboxyl group of the second substrate, ASA. canterbury.ac.nzpublish.csiro.au

The table below details the key catalytic residues and their proposed functions.

Residue (E. coli numbering)FunctionSource
Lys161Forms Schiff base with pyruvate. nih.govebi.ac.ukresearchgate.net
Tyr133Acts as a proton donor/acceptor in the catalytic triad. canterbury.ac.nznih.govebi.ac.uk
Tyr107Completes the catalytic triad, provided by the adjacent subunit. canterbury.ac.nzplos.orgnih.gov
Thr44Part of the catalytic triad, involved in the proton-relay network. canterbury.ac.nznih.gov
Arg138Implicated in binding the second substrate, (S)-ASA. canterbury.ac.nzpublish.csiro.au

Conformational Dynamics and Allosteric Transitions

The regulation of DHDPS activity, particularly allosteric inhibition by the end-product (S)-lysine, involves subtle changes in the enzyme's conformational dynamics rather than large-scale structural rearrangements. nih.govacs.org Studies using hydrogen/deuterium exchange mass spectrometry on Campylobacter jejuni DHDPS have shown that while crystal structures of the lysine-bound (inhibited) and free (active) enzyme are very similar, their dynamic behaviors are distinct. publish.csiro.auacs.org

Binding of the allosteric inhibitor lysine to a site at the dimer-dimer interface induces rigidification not only in the immediate vicinity of the binding site but also in distant regions, including the substrate access channel. acs.orgacs.org This suggests that allosteric inhibition works by suppressing the natural "breathing" motions of the enzyme. nih.govacs.org These conformational fluctuations are believed to be essential for allowing substrates to access the deeply buried active site. nih.govacs.org By dampening these dynamics, the inhibitor effectively restricts substrate entry, thereby reducing catalytic turnover without causing a major structural overhaul. nih.govacs.org This provides evidence that the evolution of the tetrameric structure may have served to fine-tune these dynamic properties for optimal activity and regulation. nih.gov

Structural Homology and Evolutionary Relationships with Related Enzymes (e.g., N-acetylneuraminate lyase)

The high degree of structural homology between DHDPS and NAL is so pronounced that it has been possible to "switch" the function of NAL to that of DHDPS through rational protein engineering. nih.govnih.gov In a striking demonstration, a single amino acid substitution in E. coli NAL was sufficient to grant it DHDPS activity, allowing it to support the growth of bacteria lacking a functional DHDPS gene. nih.gov This highlights the concept of catalytic promiscuity, where an enzyme can catalyze secondary reactions, as a potential mechanism for the evolution of new enzyme functions. nih.gov

Furthermore, variations in the quaternary structure of DHDPS across different species, such as the different ways the dimers assemble into tetramers, are thought to reflect evolutionary adaptations that confer different regulatory properties, such as sensitivity to lysine inhibition. researchgate.netnih.gov

Regulation of Dhdps Activity and 2,3 Dihydrodipicolinate 2 Biosynthesis

Feedback Inhibition by L-Lysine

The most significant and widely studied regulatory mechanism controlling the flux through the lysine (B10760008) biosynthetic pathway is the feedback inhibition of DHDPS by its end-product, L-lysine. nih.govnih.govunicamp.br This is a classic example of allosteric regulation, where the binding of a molecule at a site distinct from the active site modulates the enzyme's catalytic activity.

L-lysine acts as an allosteric inhibitor of DHDPS. nih.govnih.gov The binding of L-lysine to a specific allosteric site on the enzyme induces a conformational change that reduces the enzyme's affinity for its substrates, pyruvate (B1213749) and (S)-aspartate-β-semialdehyde (ASA), thereby decreasing the rate of 2,3-dihydrodipicolinate(2-) formation.

X-ray crystallography studies have been instrumental in identifying the allosteric binding site on DHDPS. nih.govnih.gov This site is located in a cleft at the interface between two dimers of the tetrameric enzyme. cropj.com The binding of one lysine molecule per monomer is sufficient to induce the inhibitory effect. cropj.com

The sensitivity of DHDPS to lysine inhibition varies significantly across different organisms. Plant DHDPS enzymes are generally highly sensitive to lysine, with half-maximal inhibitory concentration (I_0.5) values typically in the micromolar range. researchgate.netportlandpress.comnih.gov For instance, the DHDPS from Nicotiana sylvestris has an I_0.5 of 15 µM for lysine. researchgate.net In contrast, many bacterial DHDPS enzymes are less sensitive.

The inhibition constant (K_i) provides a quantitative measure of the inhibitor's binding affinity. For Escherichia coli DHDPS at pH 8, the K_i value for lysine is approximately 0.3 mM. acs.org At a lower pH of 5.7, the inhibition constant increases to about 5 mM, suggesting that pH can influence the enzyme's sensitivity to lysine. acs.org In some plant species, the K_i values for lysine are significantly lower, indicating a much tighter binding and more potent inhibition. researchgate.net For example, the DHDPS from Spinacia oleracea exhibits mixed inhibition with respect to both substrates, with K_i values for (S)-ASA of K_ic = 0.031 mM and K_iu = 0.026 mM, and for pyruvate of K_ic = 0.054 mM and K_iu = 0.012 mM. researchgate.net

OrganismEnzymeI_0.5 (µM)K_i (mM)Notes
Nicotiana sylvestrisDHDPS15-Wild-type enzyme. researchgate.netwiley.com
Escherichia coliDHDPS-~0.3 (pH 8)Inhibition is pH-dependent. acs.org
Escherichia coliDHDPS-~5 (pH 5.7)Lower affinity at acidic pH. acs.org
Spinacia oleraceaDHDPS-K_ic = 0.031 (ASA), K_iu = 0.026 (ASA)Mixed inhibition. researchgate.net
Spinacia oleraceaDHDPS-K_ic = 0.054 (pyruvate), K_iu = 0.012 (pyruvate)Mixed inhibition. researchgate.net
Plants (general)DHDPS10-50<0.1Generally highly sensitive to lysine. researchgate.netnih.govresearchgate.net

Site-directed mutagenesis has been a powerful tool to understand the molecular basis of lysine-mediated feedback inhibition and to engineer lysine-insensitive DHDPS variants. nih.govpnas.org By altering specific amino acid residues in the allosteric binding site, researchers have successfully reduced or eliminated the enzyme's sensitivity to lysine.

Studies on maize DHDPS identified that single amino acid substitutions at positions 157, 162, and 166 were sufficient to eliminate lysine inhibition. pnas.org Similarly, in rice, five different single amino acid substitution mutants of DHDPS were created that were insensitive to the lysine analog S-(2-aminoethyl)-L-cysteine (AEC). nih.govwiley.com

In Camelina sativa, mutations analogous to those found in lysine-desensitized DHDPS isoforms from other plants, such as W53R from Arabidopsis thaliana, N80I from Nicotiana tabacum, and E84K from Zea mays, were introduced. nih.govresearchgate.net The W53R mutation, in particular, resulted in a highly active and lysine-insensitive enzyme. nih.govresearchgate.net These studies highlight the critical role of specific residues in the allosteric site for mediating feedback inhibition. nih.govresearchgate.net

Reverse engineering experiments comparing the lysine-sensitive DHDPS from E. coli and the lysine-insensitive DHDPS from Corynebacterium glutamicum further elucidated the key determinants of feedback regulation. nih.gov Substituting residues in the allosteric site of the E. coli enzyme with those from the C. glutamicum enzyme successfully alleviated feedback inhibition. nih.gov

Quantitative Analysis of Lysine Inhibition (e.g., I_0.5 values, K_i values)

Transcriptional and Translational Control Mechanisms of DHDPS Expression

In addition to allosteric regulation, the biosynthesis of 2,3-dihydrodipicolinate(2-) is also controlled at the level of gene expression. The expression of the dhdps gene can be regulated by various factors, including developmental cues and environmental stresses.

In Arabidopsis thaliana, the promoter of the dhdps gene directs cell-specific expression. nih.govresearchgate.net High levels of expression have been observed in metabolically active tissues such as meristems, young vasculature, and developing reproductive organs. nih.gov Interestingly, studies have shown that lysine itself does not appear to repress the transcription of the dhdps gene in Arabidopsis. nih.gov

In soybean (Glycine max), different isoforms of DHDPS exhibit distinct expression patterns in response to abiotic and biotic stresses. mdpi.com For example, the expression of one isoform, Gm.DHDPS-B, is significantly upregulated in response to treatments like ethylene (B1197577), flooding, and high salt, while other isoforms show little change. mdpi.com This suggests that transcriptional regulation of dhdps genes plays a role in the plant's response to environmental challenges.

While DHDPS synthesis in many bacteria was initially thought to be unregulated, more recent studies have shown that in E. coli, the expression of the dapA gene (encoding DHDPS) is regulated by the intracellular levels of diaminopimelic acid (DAP), a downstream product in the lysine biosynthetic pathway. oup.com This provides a mechanism to increase DHDPS levels when DAP is limiting for cell wall synthesis, even in the presence of lysine. oup.com

Post-Translational Modifications Influencing DHDPS Activity

Post-translational modifications (PTMs) are another layer of regulation that can influence the activity of enzymes. While the role of PTMs in regulating DHDPS activity is not as extensively studied as feedback inhibition or transcriptional control, there is evidence to suggest their involvement.

The pendant amino group of lysine residues in proteins can undergo various PTMs, which can alter protein function, localization, and interactions. publish.csiro.au While specific PTMs directly targeting DHDPS are not well-characterized in the literature, the general importance of PTMs in regulating metabolic pathways suggests they may play a role. The proper folding of E. coli DHDPS into its active form requires the chaperonin GroEL/ES, indicating that post-translational assistance is necessary for its function. oup.com Further research is needed to fully elucidate the specific post-translational modifications that may directly modulate DHDPS activity and, consequently, the biosynthesis of 2,3-dihydrodipicolinate(2-).

Targeting Dhdps: Rational Design and Characterization of Inhibitors

Design Principles for DHDPS Inhibitors

The development of DHDPS inhibitors has followed several rational design strategies, leveraging the structural and mechanistic knowledge of the enzyme. These approaches range from mimicking the natural substrates to exploiting the enzyme's oligomeric nature and exploring novel binding sites.

An intuitive approach to enzyme inhibition is the design of molecules that resemble the enzyme's natural substrates or the high-energy transition state of the reaction it catalyzes. DHDPS catalyzes the condensation of pyruvate (B1213749) and (S)-aspartate β-semialdehyde (ASA). acs.orgpublish.csiro.au

Researchers have investigated various pyruvate analogues as potential inhibitors. nih.govacs.org However, studies have shown that some compounds initially classified as competitive inhibitors, such as β-hydroxypyruvate and 3-fluoropyruvate, are in fact processed by the enzyme as alternative substrates, highlighting the challenge in designing effective active-site inhibitors. acs.orgresearchgate.net Other substrate and product analogues, including α-ketopimelic acid and dipicolinic acid, have also been studied as inhibitors. acs.org The development of effective active-site inhibitors has proven difficult, with most exhibiting, at best, high micromolar potency. elifesciences.orgelifesciences.org

A more potent strategy involves designing transition-state mimics, which are stable molecules that chemically and structurally resemble the unstable transition state of the enzyme-catalyzed reaction. nih.govthe-scientist.com These mimics can bind to the enzyme with very high affinity, often orders of magnitude stronger than the substrate itself. the-scientist.com For synthases, well-designed transition-state analogues are predicted to achieve nanomolar inhibition constants. nih.gov This principle has been applied in the design of inhibitors for other synthases and remains a promising, albeit challenging, avenue for developing potent DHDPS inhibitors that can mimic the planar transition state of the condensation reaction. nih.govscispace.com

Allosteric inhibition, where an inhibitor binds to a site distinct from the active site to regulate enzyme activity, presents a compelling alternative to active-site targeting. DHDPS is naturally regulated by its end-product, (S)-lysine, which acts as an allosteric feedback inhibitor. acs.orgusask.canih.gov This natural regulation has been a source of inspiration for inhibitor design.

A notable success in this area is the creation of "bislysine," a biomimetic inhibitor designed by linking two lysine (B10760008) molecules with an ethylene (B1197577) bridge. acs.orgacs.org This compound mimics two lysine molecules binding to the allosteric site and is a potent inhibitor of DHDPS from Campylobacter jejuni, binding over 300 times more tightly than lysine itself. acs.org Kinetic analysis revealed it to be a mixed partial inhibitor with a Kᵢ value near 200 nM. acs.org

Furthermore, research has expanded beyond the known active and allosteric sites, seeking to diversify the available binding pockets for inhibition. A significant breakthrough was the identification of a new class of inhibitors targeting plant DHDPS. biorxiv.orgelifesciences.org Through high-throughput screening, compounds were discovered that bind to a novel and previously unexplored pocket within the enzyme. biorxiv.orgelifesciences.org This pocket is highly conserved across different plant species, and inhibitors targeting it have demonstrated herbicidal activity, providing proof-of-concept that targeting novel allosteric sites is a viable strategy for developing new classes of inhibitors. biorxiv.orgelifesciences.org

A sophisticated strategy for inhibitor design involves exploiting the multimeric or oligomeric structure of the target enzyme. nih.govresearchgate.net Many DHDPS enzymes exist as homotetramers, which are essentially a "dimer of dimers". nih.govplos.orgnih.gov This quaternary structure is crucial for stabilizing the active site and optimizing catalytic activity. plos.orgnih.gov

The symmetrical, multivalent nature of the DHDPS tetramer makes it an ideal candidate for inhibition by dimeric ligands. nih.gov A dimeric inhibitor can potentially bridge two binding sites simultaneously—either on different monomers or within a single monomer—leading to a significant increase in binding affinity and selectivity compared to its monomeric counterpart. nih.gov

This principle was successfully demonstrated with the synthesis of the first dimeric inhibitors of E. coli DHDPS. nih.gov Inspired by the monomeric inhibitor MBDTA-2, a series of dimeric compounds were created by linking two 2,4-thiazolidinedione (B21345) moieties with bridges of varying lengths. nih.gov This approach yielded a roughly five-fold improvement in potency. nih.gov The strategy of using dimeric ligands like bislysine to target the two-fold symmetry of the allosteric site also falls under this category, showcasing the power of exploiting the enzyme's multimeric structure. acs.org

Table 1: Comparison of Monomeric vs. Dimeric Inhibitor Potency against E. coli DHDPS

CompoundTypeBridgeIC₅₀ (μM)Reference
MBDTA-2MonomerN/A47.0 ± 2.3 nih.gov
Compound 5bDimer (meso)Methylene (B1212753)9.95 ± 0.6 nih.gov
Compound 11bDimer (rac)Ethylene19.7 ± 1.5 nih.gov

Allosteric Inhibitors and Binding Site Diversification

Mechanistic Studies of DHDPS Inhibition

The inhibition of dihydrodipicolinate synthase (DHDPS) is a critical area of research for the development of new antibacterial and herbicidal agents. nih.gov Understanding the mechanisms by which inhibitors interact with and modulate the activity of DHDPS is fundamental to designing more potent and specific compounds. This involves a combination of kinetic, structural, and computational analyses to elucidate how these molecules interfere with the enzyme's catalytic cycle.

Kinetic Inhibition Analyses (Competitive, Non-Competitive, Uncompetitive)

Kinetic studies are essential for determining the mode of action of an inhibitor, revealing whether it competes with a substrate, binds to the enzyme-substrate complex, or binds to a separate allosteric site. sci-hub.sekhanacademy.org These analyses classify inhibitors as competitive, non-competitive, uncompetitive, or mixed-type, providing insights into their binding mechanisms. sci-hub.sejackwestin.com

Competitive Inhibition: Competitive inhibitors typically resemble the substrate and bind to the active site, preventing the substrate from binding. khanacademy.org An example is 2,4-Oxo-pentanoic acid (acetopyruvate), which acts as a slow-binding competitive inhibitor against the substrate pyruvate in Escherichia coli DHDPS. nih.govresearchgate.net Kinetic analysis revealed an initial inhibition constant (K_i) of approximately 20 μM, which tightens to a final K_i of about 1.4 μM. nih.govresearchgate.net Similarly, α-ketopimelic acid (α-KPA) demonstrates competitive inhibition with respect to pyruvate against Mycobacterium tuberculosis DHDPS (Mtb-DapA). researchgate.netscispace.com

Non-Competitive and Mixed Inhibition: Non-competitive inhibitors bind to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency without blocking substrate binding. khanacademy.orgjackwestin.com The natural end-product, L-lysine, is a well-studied allosteric inhibitor of DHDPS. researchgate.net In Vitis vinifera DHDPS, lysine exhibits mixed-type inhibition with respect to pyruvate, meaning it can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net With respect to the second substrate, (S)-aspartate-β-semialdehyde (ASA), lysine acts as a non-competitive inhibitor. researchgate.net

The following table summarizes the kinetic parameters for select DHDPS inhibitors.

InhibitorEnzyme SourceInhibition TypeSubstrate Competed WithInhibition Constant (K_i / IC₅₀)Reference
2,4-Oxo-pentanoic acid (Acetopyruvate)E. coliCompetitive, Slow-BindingPyruvate~1.4 μM (final K_i) nih.govresearchgate.net
L-LysineV. viniferaMixedPyruvateK_i(E) = 0.054 mM, K_i(ES) = 0.063 mM researchgate.net
L-LysineV. viniferaNon-Competitive(S)-ASAK_i = 0.049 mM researchgate.net
α-Ketopimelic acid (α-KPA)M. tuberculosisCompetitivePyruvateIC₅₀ = 21 μM, K_i = 32.5 μM researchgate.netscispace.com
MBDTA-2 (a 2,4-thiazolidinedione)E. coliAllostericN/AIC₅₀ = 47.0 ± 2.3 μM nih.gov

Structure-Activity Relationship (SAR) Studies of Inhibitor Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent inhibitors. nih.govlatrobe.edu.au This involves systematically modifying the chemical structure of an inhibitor and evaluating how these changes affect its inhibitory activity.

A notable example involves a series of 2,4-thiazolidinediones and related heterocyclic compounds. nih.gov In one study, over 50 analogues were synthesized and tested against E. coli DHDPS to establish a comprehensive SAR. nih.gov These efforts identified compounds with micromolar potency. researchgate.net Further exploration led to the design and synthesis of novel dimeric 2,4-thiazolidinedione compounds. nih.gov The rationale was to create inhibitors that could bridge two allosteric binding sites within the multimeric enzyme structure. This strategy proved successful, as a dimeric compound with a single methylene bridge demonstrated a five-fold improvement in allosteric inhibition compared to its monomeric counterpart, achieving low micromolar inhibition of E. coli DHDPS. nih.govrsc.org

For pyruvate analogues like α-ketopimelic acid (α-KPA), SAR studies on M. tuberculosis DHDPS revealed the importance of both the α-keto group and the carbon chain length. scispace.com For instance, pimelic acid, which lacks the α-keto group, showed no inhibition, while analogues with shorter carbon chains like α-ketoadipic acid and α-ketoglutaric acid exhibited significantly lower inhibition compared to α-KPA. scispace.com

Spectroscopic Characterization of Enzyme-Inhibitor Interactions

Spectroscopic techniques provide direct evidence of inhibitor binding and can reveal resulting structural or electronic changes in the enzyme.

UV-Visible Spectroscopy: This technique can detect the formation of enzyme-inhibitor complexes that have unique absorbance features. The reaction of DHDPS with the inhibitor acetopyruvate results in a distinct absorbance spectrum with a maximum wavelength (λmax) at 304 nm, which is not present with the enzyme or inhibitor alone. nih.govresearchgate.net This spectral change allows for the monitoring of the formation of the covalent enzyme-inhibitor complex over time. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the enzyme and its stability. researchgate.net Thermal denaturation studies using CD can determine the melting temperature (Tm) of the enzyme. A change in Tm upon addition of a ligand, known as a thermal shift assay, indicates direct binding. For example, the binding of pyruvate to Bacillus anthracis DHDPS was shown to thermally stabilize the enzyme. nih.gov Similarly, the binding of α-KPA to Mtb-DapA resulted in a measurable thermal shift. researchgate.netscispace.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details about enzyme-inhibitor interactions and the conformation of bound ligands. acs.org It has been used to elucidate the structure of the product of the DHDPS-catalyzed reaction, confirming it to be (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n). It was used to characterize the weaker affinity of pyruvate for B. anthracis DHDPS compared to the E. coli enzyme. nih.gov

Computational Approaches: Molecular Docking and Dynamics Simulations

Computational methods are powerful tools for visualizing and understanding enzyme-inhibitor interactions at a molecular level, guiding rational drug design. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the enzyme's active or allosteric site. Docking studies were instrumental in showing that 2,4-thiazolidinedione inhibitors bind to a novel allosteric pocket adjacent to the known lysine-binding site in Arabidopsis thaliana DHDPS. researchgate.netpublish.csiro.au This was crucial in identifying their mode of action as allosteric inhibitors rather than active site competitors. publish.csiro.au

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the enzyme-inhibitor complex over time, providing insights into the stability of the interaction and the dynamic changes induced by the inhibitor. acs.org Simulations of Mtb-DapA bound to α-KPA were used to analyze the stability of hydrogen bonding interactions within the active site. researchgate.netscispace.com In another study on Campylobacter jejuni DHDPS, analysis of B-factors from crystal structures, complemented by MD simulations, suggested that allosteric inhibitors like lysine function by increasing the rigidity of the active site, thereby preventing the correct binding and processing of substrates. usask.ca

Exploration of Specific Inhibitor Classes

Research into DHDPS inhibition has focused on several classes of compounds, each with distinct scaffolds and mechanisms of action.

2,4-Oxo-pentanoic acid (Acetopyruvate): This pyruvate analogue is a well-characterized slow-binding, competitive inhibitor of E. coli DHDPS. nih.govresearchgate.net It covalently attaches to the catalytic lysine residue (K161) in the active site, mimicking the initial step of the natural reaction with pyruvate. nih.gov The formation of this covalent intermediate and its subsequent slow release are major factors contributing to its potent inhibition, with a final K_i of 1.4 μM. nih.gov

2,4-Thiazolidinediones: This class of heterocyclic compounds represents a significant breakthrough as they are not based on substrates of the lysine biosynthesis pathway. nih.gov They act as allosteric inhibitors, binding to a novel pocket near the natural lysine-binding site. nih.govresearchgate.net Extensive SAR studies have been performed, leading to the identification of potent inhibitors like MBDTA-2 (IC₅₀ = 47.0 μM against E. coli DHDPS). nih.gov The development of dimeric versions of these inhibitors has further enhanced potency by exploiting the enzyme's tetrameric structure. nih.govrsc.org

α-Hydroxypimelic acid analogues: This class of inhibitors, including the closely related α-ketopimelic acid (α-KPA), are designed as structural analogues of pyruvate. researchgate.netnih.gov α-KPA is a potent competitive inhibitor of M. tuberculosis DHDPS, with an IC₅₀ of 21 μM. scispace.com Structural studies have shown that it binds in the active site and interacts with critical residues. researchgate.net The success of α-KPA has spurred further exploration of α-hydroxypimelic acid and other pimelic acid derivatives as potential scaffolds for developing new inhibitors against DHDPS. researchgate.netnih.gov

Inhibitor ClassExample CompoundMechanism of ActionKey Research FindingsReference
2,4-Oxo-pentanoic acidAcetopyruvateActive Site, Competitive, CovalentSlow-binding inhibitor with a final K_i of 1.4 μM against E. coli DHDPS. Forms a covalent adduct with active site Lysine 161. nih.govresearchgate.net
2,4-ThiazolidinedionesMBDTA-2Allosteric, Non-CompetitiveBinds to a novel allosteric site. Dimeric versions show enhanced potency (5-fold improvement). nih.govresearchgate.netrsc.org
α-Hydroxypimelic acid analoguesα-Ketopimelic acid (α-KPA)Active Site, CompetitivePotent inhibitor of M. tuberculosis DHDPS (IC₅₀ = 21 μM). SAR highlights the importance of the α-keto group and carbon chain length. researchgate.netscispace.comnih.gov

Advanced Analytical Methodologies in 2,3 Dihydrodipicolinate 2 Research

Spectroscopic Techniques for Metabolite and Intermediate Detection

Spectroscopic methods are indispensable for probing the structural and electronic properties of molecules involved in the DHDPS reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in definitively identifying the product of the DHDPS-catalyzed reaction and in providing mechanistic insights. acs.orgnih.gov

Product Elucidation: Initial proposals suggested that the product of the reaction between pyruvate (B1213749) and L-aspartate-β-semialdehyde (ASA) was 2,3-dihydrodipicolinate (DHDP). nih.gov However, later studies proposed (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) as the true product. nih.govresearchgate.net To resolve this, NMR experiments were conducted.

In one study, the enzymatic product of the DHDPS reaction was analyzed at a low pH using proton NMR. nih.gov The experiments were performed with both 3-h-pyruvate and 3-d-pyruvate. The resulting identical NMR spectra revealed four new peaks at 1.5, 2.3, 3.9, and 4.1 ppm, which were consistent with the structure of DHDP. nih.gov This provided strong evidence that 2,3-dihydrodipicolinate is indeed the product released under these conditions. nih.gov

Mechanistic Insights: NMR spectroscopy has also been instrumental in understanding the reaction mechanism. By analyzing the enzyme in the presence of substrates and their analogs, researchers can gain insights into the formation of intermediates. acs.orgnih.gov For instance, NMR has been used to study the binding of pyruvate and the subsequent formation of a Schiff base intermediate with a key lysine (B10760008) residue in the active site of DHDPS. nih.govscispace.com Furthermore, benchtop 19F NMR spectroscopy has emerged as a powerful tool for real-time reaction monitoring and for probing reaction mechanisms with quantitative precision, which could be applied to studies of fluorinated analogs related to the DHDPS pathway. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Enzyme Activity Assays and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in the study of DHDPS, primarily for monitoring enzyme activity and observing the formation of enzyme-substrate complexes. nih.govbspublications.net The principle of this technique relies on the absorption of UV or visible light by molecules containing chromophores, leading to electronic transitions. azooptics.com

Enzyme Activity Assays: A common method for measuring DHDPS activity is a coupled enzyme assay where the product of the DHDPS reaction is reduced by dihydrodipicolinate reductase (DHDPR), a process that involves the oxidation of NADH or NADPH. nih.govplos.org The decrease in absorbance at 340 nm, corresponding to the consumption of NAD(P)H (ε₃₄₀ = 6220 M⁻¹cm⁻¹), provides a direct measure of DHDPS activity. nih.gov This continuous assay is highly reproducible and allows for the determination of kinetic parameters. plos.org

Complex Formation: UV-Vis spectroscopy can also be used to detect the formation of intermediates and enzyme-inhibitor complexes. For example, the formation of the covalent enamine complex between DHDPS and its first substrate, pyruvate, can be observed spectrally with a maximum absorbance (λmax) at 271 nm. nih.gov Similarly, the complex between DHDPS and the inhibitor acetopyruvate (ACP) displays an absorbance spectrum with a λmax at 304 nm. nih.gov These spectral shifts provide valuable information about the binding events and the electronic environment of the chromophore within the enzyme's active site. nih.govnih.gov

Chromatographic-Mass Spectrometry for Metabolite Profiling

The combination of chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of metabolites in complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. aaasjournals.com In the context of 2,3-Dihydrodipicolinate(2-) research, GC-MS has been used to identify the reduction products of the DHDPS reaction components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing a wide range of metabolites in biological samples. nih.govbiorxiv.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 2,3-Dihydrodipicolinate(2-).

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), allows for both targeted and untargeted metabolomics studies. nih.gov In a targeted approach, specific metabolites related to the lysine biosynthesis pathway can be quantified with high precision and sensitivity using techniques like selected reaction monitoring (SRM). nih.gov An untargeted approach, on the other hand, provides a global profile of metabolites, which can help in discovering unexpected metabolic changes or identifying novel intermediates. jmb.or.kr While specific applications of LC-MS for the direct analysis of 2,3-Dihydrodipicolinate(2-) are not extensively detailed in the provided context, its general utility in metabolite profiling makes it an essential tool for future research in this area. core.ac.uk

Enzymatic Assays for DHDPS Activity Measurement

Several enzymatic assays have been developed to quantify the activity of DHDPS. These assays are crucial for kinetic characterization, inhibitor screening, and understanding the enzyme's regulatory properties.

Coupled Enzyme Assay: As mentioned previously, the most common method is a continuous coupled enzyme assay. nih.govplos.orgportlandpress.com This assay links the DHDPS reaction to the DHDPR-catalyzed reduction of its product, which is monitored by the oxidation of NAD(P)H at 340 nm. nih.govnih.gov This method is highly sensitive and allows for the accurate determination of initial reaction velocities. proquest.com

o-Aminobenzaldehyde (o-ABA) Assay: Another method is the colorimetric o-aminobenzaldehyde (o-ABA) assay. canterbury.ac.nzbiorxiv.org In this discontinuous assay, the DHDPS product, upon cyclization and dehydration, reacts with o-ABA to form a purple-colored adduct that can be quantified by measuring the absorbance at 520-540 nm. biorxiv.orgelifesciences.org This assay is particularly useful for high-throughput screening of DHDPS inhibitors due to its simplicity and adaptability to multi-well plate formats. biorxiv.orgelifesciences.org

Imidazole (B134444) Assay: A third, less commonly used method is the imidazole assay. This assay monitors the spontaneous autoxidation of the DHDPS product to dipicolinic acid in the presence of imidazole buffer, which can be detected spectrophotometrically at 270 nm. nih.gov However, the interpretation of this assay can be complicated by the fact that dipicolinic acid is an inhibitor of DHDPS and the autoxidation process has a significant time lag. nih.gov

Table of Kinetic Parameters for DHDPS from Various Organisms: The following table summarizes key kinetic parameters for DHDPS from different organisms, determined using these enzymatic assays.

OrganismAssay TypeKM (Pyruvate)KM (ASA)IC50 (Lysine)Reference
Escherichia coliCoupled Assay~20 µM (Ki for competitive inhibitor)-- nih.gov
Arabidopsis thalianaCoupled Assay1.7-12 mM0.4-1.4 mM- plos.org
Thermotoga maritimaCoupled Assay--- portlandpress.com
Bacillus anthraciso-ABA Assay0.60 mM-- nih.gov

o-Aminobenzaldehyde (o-ABA) Based Colorimetric Assays

A long-standing and highly specific method for detecting DHDPS activity is the o-Aminobenzaldehyde (o-ABA) based colorimetric assay. nih.govnih.gov This assay is routinely used for the qualitative identification of DHDPS-containing fractions during protein purification. nih.govnih.gov The reaction between the enzymatic product of DHDPS, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), and o-ABA results in the formation of a distinct purple chromophore that absorbs light in the visible region, typically around 540 nm. nih.govcanterbury.ac.nz

While traditionally used as a qualitative tool, recent developments have adapted the o-ABA assay for high-throughput screening (HTS) in multi-well plate formats. nih.govresearchgate.net This quantitative adaptation allows for the determination of key enzymatic parameters such as Kₘ and Vₘₐₓ and for screening potential DHDPS inhibitors. nih.govresearchgate.net For instance, a high-throughput o-ABA assay was developed to screen for inhibitors of DHDPS from pathogenic bacteria, demonstrating its suitability for large-scale drug discovery efforts. nih.gov The purple adduct formed in this assay has been structurally characterized using UV spectrophotometry, NMR spectroscopy, and tandem mass spectrometry, providing a solid chemical basis for the assay. nih.gov The assay's specificity and sensitivity make it an invaluable tool, although its semi-quantitative nature in its basic form means it is often complemented by other methods for precise kinetic measurements. canterbury.ac.nz

Characteristics of the o-Aminobenzaldehyde (o-ABA) Assay
ParameterDescriptionReference
PrincipleReaction of the DHDPS product with o-ABA to form a purple chromophore. nih.gov
Wavelength~540 nm nih.govcanterbury.ac.nz
Primary UseQualitative detection of DHDPS during purification; adapted for quantitative HTS. nih.govnih.gov
AdvantagesHigh specificity and sensitivity for the DHDPS-catalyzed reaction. canterbury.ac.nz
LimitationsTraditionally semi-quantitative without specific adaptations for HTS. canterbury.ac.nz

Coupled Enzyme Assays

For precise quantitative kinetic analysis of DHDPS, coupled enzyme assays are the most commonly employed method. canterbury.ac.nz This technique indirectly measures DHDPS activity by linking it to the subsequent enzymatic reaction in the lysine biosynthetic pathway, which is catalyzed by Dihydrodipicolinate Reductase (DHDPR). canterbury.ac.nzplos.org The DHDPR-catalyzed reaction involves the reduction of the DHDPS product, which is coupled to the oxidation of a nicotinamide (B372718) cofactor, either NADPH or NADH. canterbury.ac.nzplos.org

The rate of the reaction is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH or NADH. canterbury.ac.nzpnas.org A critical requirement for this assay is that DHDPR must be present in excess and have sufficient activity to ensure that the DHDPS-catalyzed step is the rate-limiting reaction. canterbury.ac.nz This ensures that the measured rate of NADPH/NADH oxidation directly reflects the rate of 2,3-dihydrodipicolinate formation. canterbury.ac.nzplos.org This assay has been optimized and widely used for determining the kinetic parameters (Kₘ and Vₘₐₓ) of DHDPS for its substrates, pyruvate and (S)-aspartate-β-semialdehyde, and for studying the effects of inhibitors. canterbury.ac.nznih.gov

Components of the DHDPS-DHDPR Coupled Enzyme Assay
ComponentFunctionReference
DHDPSEnzyme of interest; catalyzes the formation of the DHDP precursor. canterbury.ac.nz
(S)-aspartate-β-semialdehyde & PyruvateSubstrates for DHDPS. canterbury.ac.nz
DHDPRCoupling enzyme; reduces the DHDPS product. Must be in excess. canterbury.ac.nzplos.org
NADPH or NADHCofactor for DHDPR; its consumption is monitored. canterbury.ac.nzplos.org
SpectrophotometerMeasures the decrease in absorbance at 340 nm. pnas.org

X-ray Crystallography for High-Resolution Structural Determination of DHDPS and its Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of DHDPS, providing profound insights into its function, mechanism, and regulation. High-resolution crystal structures have been determined for DHDPS from a wide range of bacterial and plant species, including Escherichia coli, Bacillus anthracis, Clostridium botulinum, Campylobacter jejuni, and Vitis vinifera. nih.goviucr.orgpdbj.orgpdbj.orgplos.org

These structural studies have revealed that DHDPS is typically a homotetramer, often described as a dimer of dimers, with each monomer folded into a (β/α)₈-barrel. nih.govnih.gov The active site, containing a crucial lysine residue (Lys161 in E. coli) that forms a Schiff base with the first substrate, pyruvate, is located within this barrel structure. rcsb.org

Crystallography has been instrumental in visualizing the enzyme in various states, including the apo-enzyme, and complexes with substrates (pyruvate), substrate analogues, and the allosteric inhibitor L-lysine. nih.govacs.org For example, the 2.0 Å resolution structure of E. coli DHDPS with pyruvate bound revealed the precise orientation of the substrate in the active site, supporting the proposed catalytic mechanism. nih.goviucr.org Similarly, structures of DHDPS in complex with L-lysine have identified the allosteric binding site, which is distinct from the active site, and have helped to explain the mechanism of feedback inhibition. pdbj.orgacs.org These high-resolution snapshots provide a static yet detailed blueprint for understanding enzyme dynamics and for guiding the rational design of novel inhibitors. iucr.orgpdbj.org

Examples of Solved DHDPS Crystal Structures
OrganismComplex/StateResolution (Å)Key FindingPDB IDReference
Escherichia coliBound to Pyruvate2.0Revealed binding of the first substrate without major structural change.1YXC nih.goviucr.org
Escherichia coliBound to L-lysine-Identified the allosteric inhibitor binding site.- acs.org
Clostridium botulinumApo-enzyme1.9Provided a structural basis for designing therapeutics against this pathogen.- iucr.org
Bacillus anthracisBound to Pyruvate2.15Showed substrate-mediated stabilization of the active tetrameric form.3HIJ pdbj.org
Campylobacter jejuniBound to Lysine2.0Revealed the role of Tyr110 in regulating allosteric inhibition.4M19 pdbj.org
Bartonella henselaeApo-enzyme2.1Structural information for a potential drug target in cat-scratch disease.- escholarship.org

Molecular Biology and Genetic Engineering Techniques for Enzyme Manipulation and Expression

Molecular biology and genetic engineering have revolutionized the study of DHDPS by enabling the production of large quantities of the enzyme for structural and functional studies, and by allowing for precise manipulation of its amino acid sequence. pnas.orgnih.gov The gene encoding DHDPS (dapA) from various organisms is commonly cloned into expression vectors, such as pET or pBluescript plasmids, and overexpressed in host systems like E. coli. canterbury.ac.nzpnas.orgcabidigitallibrary.org This is often a prerequisite for obtaining the milligrams of pure protein required for crystallization and detailed kinetic assays. nih.gov

Site-directed mutagenesis is a particularly powerful technique that has been extensively used to investigate the roles of specific amino acid residues in DHDPS catalysis and regulation. nih.govnih.gov By substituting specific residues hypothesized to be important, researchers have tested and confirmed the function of a catalytic triad (B1167595) (Tyr133, Thr44, and Tyr107 in E. coli) involved in the enzyme's proton shuttle mechanism. nih.gov Mutating these residues resulted in enzymes with substantially reduced activity, validating their catalytic importance. nih.gov

Furthermore, genetic engineering has been employed to probe and alter the allosteric regulation of DHDPS by lysine. By comparing lysine-sensitive (E. coli) and insensitive (Corynebacterium glutamicum) DHDPS enzymes, researchers have used site-directed mutagenesis to swap residues in the allosteric binding site, successfully alleviating feedback inhibition in the E. coli enzyme. nih.gov These techniques have also been applied in metabolic engineering to create feedback-insensitive DHDPS variants, which, when expressed in plants like Camelina sativa, can lead to increased production of lysine, enhancing the nutritional value of crops. nih.govresearchgate.net

Broader Biological and Biotechnological Implications of 2,3 Dihydrodipicolinate 2 Research

Role in Microbial Metabolism and Pathogenicity (e.g., Cell Wall Synthesis, Spore Formation)

The pathway leading to and from 2,3-Dihydrodipicolinate(2-) is indispensable for many microorganisms, directly impacting their viability and virulence. The enzyme DHDPS catalyzes the first dedicated step in the diaminopimelate (DAP) pathway, which produces not only L-lysine for protein synthesis but also meso-diaminopimelate (m-DAP). cabidigitallibrary.orgoup.comtandfonline.com In a vast number of bacteria, m-DAP is an essential building block of the peptidoglycan cell wall, a structure crucial for maintaining cellular integrity. cabidigitallibrary.orgwiley.com The absence of this pathway in humans makes the enzymes involved, including DHDPS, attractive targets for antimicrobial drugs. cabidigitallibrary.orgnih.govunicamp.br Inhibition of DHDPS disrupts the synthesis of the bacterial cell wall, ultimately leading to cell death. nih.gov This essentiality has been noted in numerous pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis, and methicillin-resistant Staphylococcus aureus (MRSA). wiley.comunicamp.brnih.gov

Biotechnological Applications in Crop Improvement

Given that L-lysine is an essential amino acid that humans and other monogastric animals cannot synthesize, many staple food crops, particularly cereals like rice, maize, and wheat, are nutritionally incomplete due to their low lysine (B10760008) content. cabidigitallibrary.orgnih.govnih.gov Research into the 2,3-dihydrodipicolinate pathway has opened new avenues for the biofortification of these crops through genetic engineering.

Genetic Engineering for Enhanced L-Lysine Accumulation in Plants (e.g., feedback-insensitive DHDPS variants)

In plants, the synthesis of lysine is tightly regulated by feedback inhibition, where the final product, L-lysine, inhibits the activity of key enzymes in the pathway, including DHDPS. cabidigitallibrary.orgunicamp.br This regulation prevents the over-accumulation of lysine. To overcome this limitation, scientists have engineered plants to express DHDPS variants that are insensitive to lysine feedback. oup.comunicamp.br

One successful strategy involves introducing a bacterial DHDPS gene, for example from Corynebacterium glutamicum or E. coli, which is naturally less sensitive to lysine inhibition, into the plant genome. wiley.comnih.govwiley.com Another approach uses site-directed mutagenesis to alter the plant's own DHDPS gene, creating a feedback-insensitive version. wiley.com For instance, specific single amino acid substitutions in the DHDPS of rice and Camelina sativa have been shown to render the enzyme insensitive to lysine, leading to increased production. cabidigitallibrary.orgwiley.com These genetic modifications, often targeted specifically to the seeds using endosperm-specific promoters, have resulted in significant increases in free lysine content. nih.govnih.gov

Development of Nutritionally Enhanced Crops

The application of these genetic engineering strategies has led to the development of nutritionally enhanced crops with significantly higher lysine levels. nih.govoup.com In rice, expressing a feedback-insensitive DHDPS mutant increased the free lysine content in mature seeds by over 21-fold. cgiar.orgresearchgate.net When this strategy was combined with the expression of a feedback-insensitive aspartate kinase (another key regulatory enzyme in the pathway) and the suppression of the primary lysine catabolism (degradation) enzyme, LKR/SDH, the free lysine levels in rice seeds skyrocketed by as much as 58.5-fold without impacting the plant's growth or yield. cabidigitallibrary.orgcgiar.orgresearchgate.net

Similar successes have been demonstrated in other crops:

Maize: Combining the expression of a bacterial lysine-insensitive DHDPS with the suppression of the LKR/SDH gene led to a more than 40-fold increase in free lysine. tandfonline.comnih.gov

Soybean and Canola: Seed-specific expression of a bacterial DHDPS nearly doubled the total seed lysine content in some transgenic lines. nih.gov

Camelina sativa: Expression of a feedback-insensitive DHDPS from C. glutamicum increased seed lysine content by up to 22.6%. wiley.commedcraveonline.com

These advancements hold immense promise for improving nutrition in regions where populations rely heavily on cereal-based diets, helping to combat malnutrition. nih.govmdpi.com

Advancements in Antimicrobial and Herbicide Development Through DHDPS Targeting

The essentiality of the lysine biosynthetic pathway in bacteria and plants, coupled with its absence in animals, makes DHDPS a prime target for the development of novel antibiotics and herbicides. nih.govunicamp.br Inhibiting this enzyme starves the organism of lysine and m-DAP, leading to a halt in protein synthesis and cell wall formation in bacteria, or more general metabolic disruption in plants. cabidigitallibrary.orgnih.gov

Numerous studies have focused on identifying and characterizing inhibitors of DHDPS from pathogenic bacteria like Bacillus anthracis (anthrax), Campylobacter jejuni, and M. tuberculosis. cabidigitallibrary.orgwiley.comnih.govresearchgate.net By understanding the enzyme's structure and the dynamics of its interaction with substrates, researchers aim to design potent, specific inhibitors that could serve as broad-spectrum antibiotics. unicamp.brresearchgate.net

More recently, this principle has been extended to weed control. An inhibitor originally developed to target bacterial DHDPR (the enzyme following DHDPS) with no antibacterial effect was repurposed and found to exhibit potent herbicidal activity against various weed species. This demonstrates that targeting the 2,3-dihydrodipicolinate pathway is a viable strategy for developing new herbicides, which are urgently needed to combat the rise of herbicide-resistant weeds.

Insights into Enzyme Evolution and Metabolic Pathway Diversification

The study of DHDPS across different species has provided valuable insights into how enzymes and metabolic pathways evolve. For example, DHDPS in E. coli is a homotetramer (composed of four identical subunits), where the tetrameric structure is thought to stabilize the active site. nih.gov In contrast, the DHDPS from the pathogen Staphylococcus aureus is a fully active dimer (two subunits), suggesting that different evolutionary strategies have emerged to achieve optimal catalytic function. nih.gov

Metabolic pathways also show diversification. While most bacteria use the DAP pathway for lysine synthesis, some, like the extremophilic bacterium Thermus thermophilus, have been found to use an entirely different route via α-aminoadipic acid, a pathway previously thought to be confined to fungi and higher life forms. oup.com Furthermore, variations exist even within the DAP pathway. Some species of Clostridium appear to use an alternative, ancient pathway for the synthesis of dipicolinic acid for their spores, which does not rely on the canonical enzymes. nih.govnih.gov The presence of multiple, distinct dapA genes (encoding DHDPS) in some bacteria, such as Pseudomonas pseudoalcaligenes, suggests gene duplication and functional specialization have played a role in adapting the pathway for specific metabolic needs, such as metal chelation during cyanide assimilation. These findings highlight the dynamic and adaptable nature of metabolic networks in the microbial world.

Q & A

What is the biochemical role of 2,3-dihydrodipicolinate(2−) in lysine biosynthesis?

Basic Research Focus
2,3-Dihydrodipicolinate(2−) (DHDP) is a key intermediate in the diaminopimelate (DAP) pathway, which synthesizes lysine and meso-diaminopimelic acid (m-DAP) in bacteria and plants. DHDP is produced by dihydrodipicolinate synthase (DHDPS) and reduced to 2,3,4,5-tetrahydrodipicolinate by dihydrodipicolinate reductase (DHDPR; EC 1.3.1.26) using NAD(P)H as a cofactor .
Methodological Insight : To validate its role, researchers use radiolabeled substrates (e.g., 14C^{14}\text{C}-aspartate) and track DHDP accumulation via HPLC coupled with mass spectrometry (LC-MS) in lysine-auxotrophic bacterial strains .

How can 2,3-dihydrodipicolinate(2−) be quantified in bacterial cultures?

Basic Research Focus
DHDP quantification requires enzymatic assays or chromatographic methods. A standard protocol involves:

Cell lysis and protein removal via ultrafiltration.

Derivatization with ninhydrin or o-phthalaldehyde to enhance UV detection.

Retrosynthesis Analysis

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